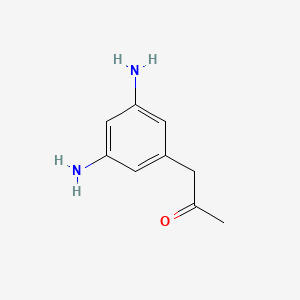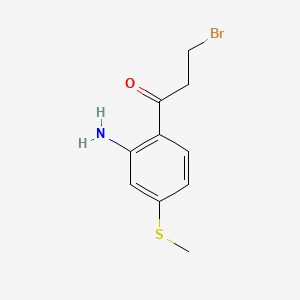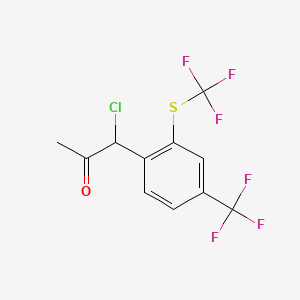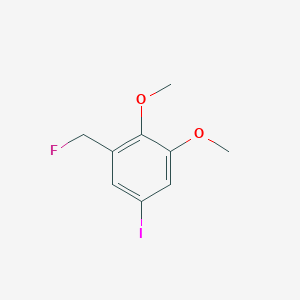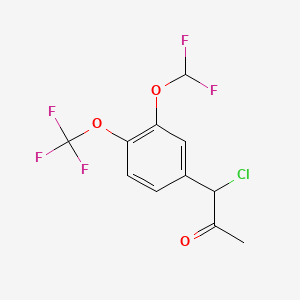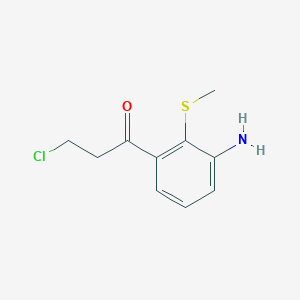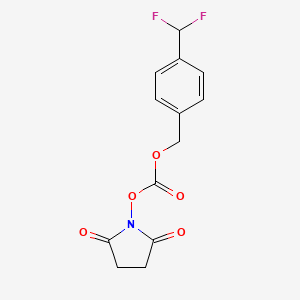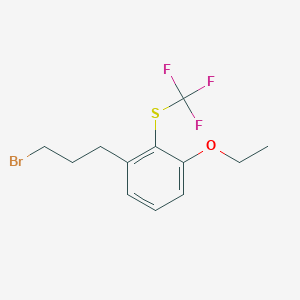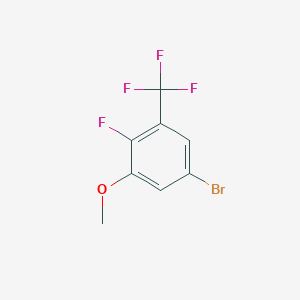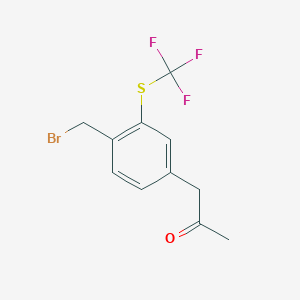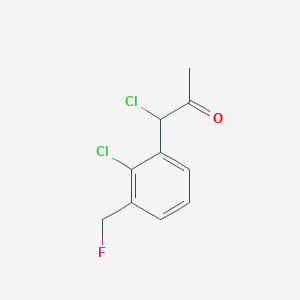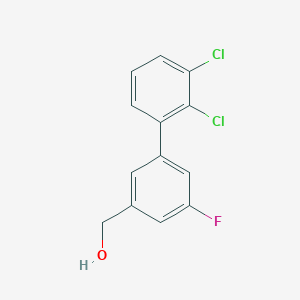
(2',3'-Dichloro-5-fluoro-biphenyl-3-yl)-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2’,3’-Dichloro-5-fluoro-biphenyl-3-yl)-methanol is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The addition of chlorine and fluorine atoms, as well as a methanol group, can significantly alter the chemical and physical properties of the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2’,3’-Dichloro-5-fluoro-biphenyl-3-yl)-methanol typically involves the following steps:
Halogenation: Introduction of chlorine and fluorine atoms to the biphenyl structure.
Methanol Addition: Addition of a methanol group to the biphenyl structure.
Common reagents used in these reactions include halogenating agents such as chlorine gas or fluorine gas, and methanol. The reactions are typically carried out under controlled conditions to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of (2’,3’-Dichloro-5-fluoro-biphenyl-3-yl)-methanol may involve large-scale halogenation and methanol addition processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(2’,3’-Dichloro-5-fluoro-biphenyl-3-yl)-methanol can undergo various chemical reactions, including:
Oxidation: Conversion of the methanol group to a carboxylic acid or aldehyde.
Reduction: Reduction of the halogen atoms to hydrogen.
Substitution: Replacement of the halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group may yield a carboxylic acid, while reduction of the halogen atoms may yield a biphenyl derivative without halogens.
Aplicaciones Científicas De Investigación
(2’,3’-Dichloro-5-fluoro-biphenyl-3-yl)-methanol has various applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2’,3’-Dichloro-5-fluoro-biphenyl-3-yl)-methanol involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling.
DNA Interaction: Intercalation into DNA, affecting gene expression and replication.
Comparación Con Compuestos Similares
(2’,3’-Dichloro-5-fluoro-biphenyl-3-yl)-methanol can be compared with other biphenyl derivatives, such as:
(2’,3’-Dichloro-biphenyl-3-yl)-methanol: Lacks the fluorine atom, which may affect its chemical properties and reactivity.
(2’,3’-Dichloro-5-fluoro-biphenyl): Lacks the methanol group, which may affect its solubility and biological activity.
(2’,3’-Dichloro-5-fluoro-biphenyl-3-yl)-ethanol: Has an ethanol group instead of a methanol group, which may affect its reactivity and interactions with biological molecules.
The uniqueness of (2’,3’-Dichloro-5-fluoro-biphenyl-3-yl)-methanol lies in its specific substitution pattern, which can influence its chemical and physical properties, making it of particular interest in various fields of research.
Propiedades
Fórmula molecular |
C13H9Cl2FO |
|---|---|
Peso molecular |
271.11 g/mol |
Nombre IUPAC |
[3-(2,3-dichlorophenyl)-5-fluorophenyl]methanol |
InChI |
InChI=1S/C13H9Cl2FO/c14-12-3-1-2-11(13(12)15)9-4-8(7-17)5-10(16)6-9/h1-6,17H,7H2 |
Clave InChI |
MYNRMKHBCILZTD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CC(=C2)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


